molecular formula C6H4BrClN4 B1445643 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1260787-71-0

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1445643
CAS No.: 1260787-71-0
M. Wt: 247.48 g/mol
InChI Key: XYEGGXQLIPIEEV-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing the phosphorylation of key substrates required for cell cycle progression . The interaction between this compound and CDK2 involves hydrogen bonding with the active site residues, leading to effective inhibition of the enzyme .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax . The compound also affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . By modulating these pathways, this compound can effectively inhibit tumor growth and progression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound induces conformational changes in the CDK2/cyclin A2 complex, further enhancing its inhibitory effects . The inhibition of CDK2 activity leads to cell cycle arrest and apoptosis, contributing to its anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against CDK2 for extended periods . Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . Additionally, it interacts with cofactors such as NADH and FADH2, influencing their redox states and impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin can sequester the compound, affecting its bioavailability and distribution . The localization and accumulation of this compound within specific tissues are influenced by these interactions, impacting its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications such as phosphorylation can influence its localization, directing it to specific compartments or organelles . For instance, phosphorylation of the compound can enhance its nuclear localization, allowing it to interact with nuclear proteins and modulate gene expression . These localization dynamics are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-chloropyrazole with methyl isocyanate under reflux conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and requires the presence of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted pyrazolopyrimidines with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Dehalogenated pyrazolopyrimidines.

Scientific Research Applications

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine
  • 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine
  • 3-Bromo-7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Uniqueness

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

3-bromo-7-chloro-1-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGGXQLIPIEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857694
Record name 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260787-71-0
Record name 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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